molecular formula C13H16N2OS2 B1454970 6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350988-96-3

6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1454970
CAS No.: 1350988-96-3
M. Wt: 280.4 g/mol
InChI Key: OXWJMTCLKCQGEE-UHFFFAOYSA-N
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Description

6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C13H16N2OS2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Biological Activity

6-(Methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H15_{15}N2_{2}S1_{1}
  • Molecular Weight : 223.33 g/mol

Biological Activity Overview

The biological activities of benzothiazole derivatives have been extensively studied, revealing their potential in treating various diseases. The specific compound in focus exhibits several key activities:

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, a study evaluating various benzothiazole compounds demonstrated that modifications to the structure can enhance their efficacy against cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Key Findings :

  • Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of A431 and A549 cells.
  • Mechanism of Action : It was observed that the compound induces apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of AKT and ERK signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole compounds are also notable. The compound was shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests a dual role in targeting both cancer and inflammation.

Research Data Table :

CompoundCell LineIC50 (µM)Mechanism
This compoundA4311.5Induces apoptosis
This compoundA5492.0Inhibits cell migration

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been documented in various studies. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Screening Results :
In vitro tests demonstrated that certain derivatives exhibited comparable activity to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

A notable case study involved synthesizing a series of modified benzothiazole derivatives, including the target compound. These derivatives were screened for biological activity using MTT assays for cytotoxicity and ELISA for cytokine levels. The results indicated that the presence of the tetrahydrofuran moiety significantly enhanced both anticancer and anti-inflammatory activities .

Properties

IUPAC Name

6-methylsulfanyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-17-10-4-5-11-12(7-10)18-13(15-11)14-8-9-3-2-6-16-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWJMTCLKCQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.